2,6-Dimethylaniline (DMA) is a chemical compound with significant biological and pharmacological relevance. It is a known metabolite of lidocaine, a widely used local anesthetic and antiarrhythmic drug, and has been detected in tobacco smoke. DMA has been the subject of various studies due to its potential genotoxic effects and its role in the development of certain cancers in humans and animals. Understanding the mechanism of action and applications of DMA is crucial for assessing its safety and potential therapeutic uses.
2,6-Dimethylaniline hydrochloride can be synthesized through various methods. One common approach involves the reaction of 2,6-dimethylaniline with hydrochloric acid. [] This reaction typically takes place in a suitable solvent, such as diethyl ether or dichloromethane, to facilitate the formation of the hydrochloride salt. The specific conditions of the reaction, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Another synthetic pathway involves the amination of 2,6-xylenol using a palladium/carbon catalyst and 2,6-dimethylcyclohexanone as a promoter. [] This high-temperature liquid-phase amination with ammonia water yields 2,6-dimethylaniline, which can then be reacted with hydrochloric acid to form the hydrochloride salt. This method highlights a different starting material and catalyst system compared to the direct reaction of the free base with hydrochloric acid.
Oxidation: 2,6-Dimethylaniline can be oxidized to form various products, including N-hydroxy-2,6-dimethylaniline and 4-amino-3,5-dimethylphenol. These oxidation reactions are of significant interest in toxicological studies as they represent metabolic pathways of 2,6-DMA in biological systems. [, ]
2,6-Dimethylaniline is a known rodent carcinogen, specifically targeting the nasal cavity. [] Research suggests it induces tumors in the nasal cavity of rats upon high dietary intake. [] 2,6-Dimethylaniline hydrochloride is often employed in toxicological studies to investigate the metabolic activation pathways, DNA adduct formation, and potential carcinogenicity of 2,6-DMA. These studies are crucial for assessing the potential human health risks associated with exposure to this compound and understanding its toxicological profile. [, , , , , ]
The formation of hemoglobin adducts serves as a biomarker of exposure to specific compounds. 2,6-Dimethylaniline forms hemoglobin adducts in rats following administration of either 2,6-dimethylaniline or lidocaine. [] Similarly, elevated levels of 2,6-dimethylaniline-hemoglobin adducts are observed in human subjects following the administration of lidocaine. [] These findings highlight the application of 2,6-dimethylaniline and its metabolites as potential biomarkers for assessing exposure to certain chemicals, including lidocaine.
DMA's genotoxicity has been linked to the formation of reactive oxygen species (ROS) and DNA strand breaks. Studies have shown that DMA and its derivatives can induce lethality and mutagenicity in mammalian cells, particularly through redox cycling of intracellularly bound aminophenol/quinone imine structures, which generate ROS rather than through the formation of covalent DNA adducts1. Additionally, DMA has been found to form hemoglobin adducts in both rats and humans, which is an indirect measure of the formation of the N-hydroxy metabolite, a process that may contribute to its carcinogenic potential4.
In the context of muscle-type nicotinic receptors (nAChRs), DMA has been shown to exert a reversible blockade, similar to lidocaine's hydrophobic moiety. It acts predominantly at intersubunit crevices of the transmembrane-spanning domain of nAChRs and also interacts with residues inside the channel pore in the open-channel conformation3. This interaction is crucial for understanding the anesthetic properties of lidocaine and the potential side effects of its metabolites.
As a metabolite of lidocaine, DMA's presence in the human body is of particular interest in medical research. The formation of DMA-hemoglobin adducts following lidocaine administration suggests that monitoring these adducts could serve as a biomarker for exposure to lidocaine and its metabolites4. Furthermore, the tumor-promoting activity of DMA in a two-stage nasal carcinogenesis model indicates that it could serve as a model compound for studying the mechanisms of chemical-induced carcinogenesis in the nasal cavity2.
The modulation of muscle-type nAChRs by DMA provides insights into the molecular determinants responsible for the blockade of these receptors by lidocaine. Understanding how DMA and other lidocaine metabolites interact with nAChRs can help in the design of new anesthetics with fewer side effects and improved safety profiles3.
The genotoxic effects of DMA, as evidenced by its ability to induce mutations in bacterial and mammalian cells, make it a compound of interest in toxicology. Studies on the mutagenicity of N-hydroxy-2,6-DMA and its derivatives have provided valuable information on the types of DNA adducts formed and their contributions to the observed toxicities1 5. This knowledge is essential for risk assessment and the development of strategies to mitigate the potential health risks associated with DMA exposure.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4